molecular formula C9H12BrN B3305371 5-Bromo-2-isopropylaniline CAS No. 923148-28-1

5-Bromo-2-isopropylaniline

Cat. No. B3305371
CAS RN: 923148-28-1
M. Wt: 214.1 g/mol
InChI Key: ZMERBKWVCCZOPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-isopropylaniline involves introducing a bromine substituent onto the aniline ring. Specific synthetic methods and reaction conditions may vary, but the overall process typically includes bromination of the corresponding aniline precursor. Researchers have explored various synthetic routes to obtain this compound .

Scientific Research Applications

Catalytic Reactions in Organic Chemistry

A study by Ji, Li, and Bunnelle (2003) demonstrates the use of palladium-Xantphos complex in the amination of polyhalopyridines, including 5-bromo-2-chloropyridine. This process results in the formation of 5-amino-2-chloropyridine with high yield and chemoselectivity, illustrating the potential of 5-bromo-2-isopropylaniline in facilitating selective amination reactions in organic chemistry (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Antiviral Research

Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini (2003) explored the antiviral properties of various pyrimidine derivatives, including this compound. Their research highlights its use in synthesizing compounds with potential inhibitory effects against retrovirus replication in cell culture (D. Hocková et al., 2003).

Enzyme Inhibition Studies

Zoń, Miziak, Amrhein, & Gancarz (2005) synthesized derivatives of this compound to act as inhibitors of phenylalanine ammonia-lyase (PAL). This research is significant for understanding the enzyme's role in biological processes and for developing potential therapeutic applications (J. Zoń et al., 2005).

Genetic and Molecular Biology Research

Freese (1959) and Howard & Tessman (1964) utilized this compound analogues in studying the mutagenic effects on T4 phages and phage S13, respectively. These studies contribute to our understanding of genetic mutations and molecular interactions at the DNA level (E. Freese, 1959); (B. Howard & I. Tessman, 1964).

Stem Cell Research

Schneider & d’Adda di Fagagna (2012) demonstrated that neural stem cells exposed to Bromodeoxyuridine, a compound related to this compound, undergo changes in DNA methylation and differentiation. This research provides insights into stem cell behavior and differentiation mechanisms (L. Schneider & F. d’Adda di Fagagna, 2012).

Future Directions

: Purchase 5-Bromo-2-isopropylaminopyrimidine : Buy 5-Bromo-2-isopropylaniline : Synthesis, Crystal Structure, Absolute Configuration, and Biological Activity of Pyridinesulfonamide Derivatives

properties

IUPAC Name

5-bromo-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMERBKWVCCZOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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